Cas no 57642-07-6 (1-(1H-Indol-3-yl)-2-methylpropan-1-one)
1-(1H-Indol-3-yl)-2-methylpropan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-Indol-3-yl)-2-methylpropan-1-one
- 1-(1H-indol-3-yl)-2-methyl-1-propanone(SALTDATA: FREE)
- 1-(1H-Indol-3-yl)-2-methyl-propan-1-one
- 1-(1H-indol-3-yl)-2-methyl-1-propanone
- 1-Indol-3-yl-2-methyl-propan-1-on
- 1-indol-3-yl-2-methyl-propan-1-one
- 3-isobutyrylindole
- AC1LIJ0Z
- Ambcb9070639
- BBL025836
- CTK5A7210
- Indolyl-(3)-isopropyl-keton
- STL371413
- SureCN3173912
-
- MDL: MFCD00464343
- Inchi: 1S/C12H13NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3
- InChI Key: LPQKIWOJXOTFMA-UHFFFAOYSA-N
- SMILES: O=C(C1=CNC2C=CC=CC1=2)C(C)C
Computed Properties
- Exact Mass: 187.09979
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 32.86
1-(1H-Indol-3-yl)-2-methylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I628278-50mg |
1-(1H-indol-3-yl)-2-methylpropan-1-one |
57642-07-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I628278-100mg |
1-(1H-indol-3-yl)-2-methylpropan-1-one |
57642-07-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I628278-500mg |
1-(1H-indol-3-yl)-2-methylpropan-1-one |
57642-07-6 | 500mg |
$ 80.00 | 2022-06-04 | ||
| Enamine | EN300-216538-0.05g |
1-(1H-indol-3-yl)-2-methylpropan-1-one |
57642-07-6 | 95% | 0.05g |
$21.0 | 2023-09-16 | |
| Enamine | EN300-216538-0.1g |
1-(1H-indol-3-yl)-2-methylpropan-1-one |
57642-07-6 | 95% | 0.1g |
$30.0 | 2023-09-16 | |
| Enamine | EN300-216538-0.25g |
1-(1H-indol-3-yl)-2-methylpropan-1-one |
57642-07-6 | 95% | 0.25g |
$44.0 | 2023-09-16 | |
| Enamine | EN300-216538-0.5g |
1-(1H-indol-3-yl)-2-methylpropan-1-one |
57642-07-6 | 95% | 0.5g |
$69.0 | 2023-09-16 | |
| Enamine | EN300-216538-1.0g |
1-(1H-indol-3-yl)-2-methylpropan-1-one |
57642-07-6 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-216538-2.5g |
1-(1H-indol-3-yl)-2-methylpropan-1-one |
57642-07-6 | 95% | 2.5g |
$185.0 | 2023-09-16 | |
| Enamine | EN300-216538-5.0g |
1-(1H-indol-3-yl)-2-methylpropan-1-one |
57642-07-6 | 95% | 5.0g |
$366.0 | 2023-02-22 |
1-(1H-Indol-3-yl)-2-methylpropan-1-one Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 1-(1H-Indol-3-yl)-2-methylpropan-1-one
1-(1H-Indol-3-yl)-2-methylpropan-1-one: A Comprehensive Overview
The compound 1-(1H-Indol-3-yl)-2-methylpropan-1-one (CAS No. 57642-07-6) is a fascinating organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines an indole ring with a ketone group and a methyl substituent. The indole moiety, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, is known for its versatility and wide-ranging applications in organic chemistry.
Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of anti-cancer agents. For instance, researchers have demonstrated that 1-(1H-Indol-3-yl)-2-methylpropan-1-one exhibits promising anti-proliferative activity against various cancer cell lines. This is attributed to its ability to modulate key signaling pathways involved in cell growth and apoptosis. The methyl group attached to the ketone moiety further enhances the compound's stability and bioavailability, making it an attractive candidate for therapeutic applications.
In addition to its biological significance, 1-(1H-Indol-3-yl)-2-methylpropan-1-one has also been explored for its role in chemical synthesis. The indole ring serves as a valuable scaffold for constructing more complex molecules, such as alkaloids and natural product mimics. Recent advancements in asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess, opening new avenues for its use in chiral catalysis and asymmetric induction.
The synthesis of 1-(1H-Indol-3-yl)-2-methylpropan-1-one typically involves multi-step processes, including Friedel-Crafts alkylation or acylation of indole derivatives. However, recent innovations in catalytic methods have simplified the synthesis pathway, reducing production costs and improving scalability. These developments are particularly relevant for industrial applications, where large-scale production of this compound is essential for meeting growing demand.
From an environmental perspective, the green chemistry principles have been increasingly applied to the synthesis of indole derivatives like 1-(1H-Indol-3-yl)-2-methylpropan-1-one. Researchers have developed eco-friendly methods that minimize waste generation and reduce reliance on hazardous reagents. Such approaches not only enhance the sustainability of chemical manufacturing but also align with global efforts to promote environmentally responsible practices.
In conclusion, 1-(1H-indolium) compounds, particularly 57642-076, represent a class of molecules with immense potential across diverse industries. Their unique structural features and versatile applications make them a focal point for ongoing research and development. As new insights into their biological activities and synthetic methodologies emerge, the significance of these compounds in advancing science and technology continues to grow.
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